

In-Depth Technical Guide: Solubility Profile of Danofloxacin

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Compound of Interest

Compound Name: Danifos

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Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. It is primarily used in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry. The solubility of an active pharmaceutical ingredient (API) like danofloxacin is a critical physicochemical property that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of danofloxacin in various solvents, details the experimental protocols for its determination, and illustrates its mechanism of action.

Physicochemical Properties of Danofloxacin

Danofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is attributed to the presence of a carboxylic acid group and one or more basic amine groups.^[1] As a zwitterionic compound, its solubility is significantly influenced by the pH of the solvent.^[1] The predicted pKa values for danofloxacin are approximately 6.43 for the carboxylic acid function and 9.43 for the basic function of the piperazine ring. The mesylate salt of danofloxacin is often used in formulations to enhance its aqueous solubility.^[2]

Solubility of Danofloxacin in Various Solvents

The solubility of danofloxacin and its mesylate salt has been determined in a range of aqueous and organic solvents. The available quantitative data is summarized in the tables below.

Solubility of Danofloxacin Base

Solvent	Solubility (g/L)	Temperature (°C)	Notes
Water	172 - 205	Not Specified	[3]
Acetic Acid	90 - 500	Not Specified	[3]
Acetone	< 0.1	Not Specified	[3]
DMSO	10 - 33	Not Specified	[3]
Ethanol	< 0.1	Not Specified	[3]
Hexane	< 0.1	Not Specified	[3]
Methanol	1 - 10	Not Specified	[3]
Methylene Chloride	< 0.1	Not Specified	[3]
Tetrahydrofuran	< 0.1	Not Specified	[3]
Trifluoroacetic Acid	90 - 500	Not Specified	[3]
Aqueous Base	Slightly Soluble	Not Specified	[4]
Chloroform	Very Slightly Soluble (Heated)	Not Specified	[4]

Solubility of Danofloxacin Mesylate

Solvent	Solubility	Temperature (°C)	Notes
Water	~ 20 mg/mL	Not Specified	[5]
Water (at pH 7)	65.6 mg/L	20	[2]
DMSO	~ 25 mg/mL	Not Specified	[5]
Ethanol	100 mg/L	20	[2]
PBS	50 mg/mL (with ultrasonication)	Not Specified	[6]

pH-Dependent Solubility Profile

The solubility of fluoroquinolones like danofloxacin typically exhibits a "U"-shaped pH-solubility profile. As an amphoteric compound, its solubility is lowest near its isoelectric point and increases in both acidic and basic conditions due to the formation of more soluble cationic and anionic species, respectively.

While a complete experimental pH-solubility profile for danofloxacin is not readily available in the public domain, the general behavior of fluoroquinolones suggests that danofloxacin's solubility will be significantly higher at pH values below its acidic pKa (around 6.4) and above its basic pKa (around 9.4). One study mentions the use of a 0.05M phosphate buffer at pH 3.5 for HPLC analysis, implying sufficient solubility at this acidic pH.^{[3][7]} For other fluoroquinolones like levofloxacin, solubility has been shown to increase with decreasing pH.^[8]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following section details the methodologies for key experiments related to assessing the solubility of danofloxacin.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Detailed Methodology:

- **Preparation:** Add an excess amount of danofloxacin powder to a series of vials or flasks containing the desired solvent (e.g., purified water, various pH buffers, organic solvents).
- **Equilibration:** Seal the containers and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration

to reach equilibrium (typically 24-72 hours).

- **Phase Separation:** After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant.
- **Dilution:** Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of danofloxacin in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
- **Calculation:** Calculate the solubility of danofloxacin in the respective solvent based on the measured concentration and the dilution factor.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of danofloxacin in solubility studies.

Principle: The sample solution is injected into a liquid chromatograph where it is separated into its components based on their differential partitioning between a stationary phase (column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of a standard of known concentration.

Typical HPLC Parameters for Danofloxacin Analysis:

- **Column:** Reversed-phase C8 or C18 column.[\[3\]](#)
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 0.05M phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile).[\[3\]](#)[\[7\]](#) The ratio is optimized to achieve good separation and peak shape.

- Detection:
 - UV/Vis Detector: Wavelength set at the maximum absorbance of danofloxacin (e.g., 280 nm).
 - Fluorescence Detector: Excitation at approximately 280 nm and emission at around 440-450 nm for enhanced sensitivity and selectivity.[\[3\]](#)[\[7\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: A fixed volume, for example, 20 µL.
- Quantification: Based on a calibration curve generated from standard solutions of danofloxacin of known concentrations.

Visualizations

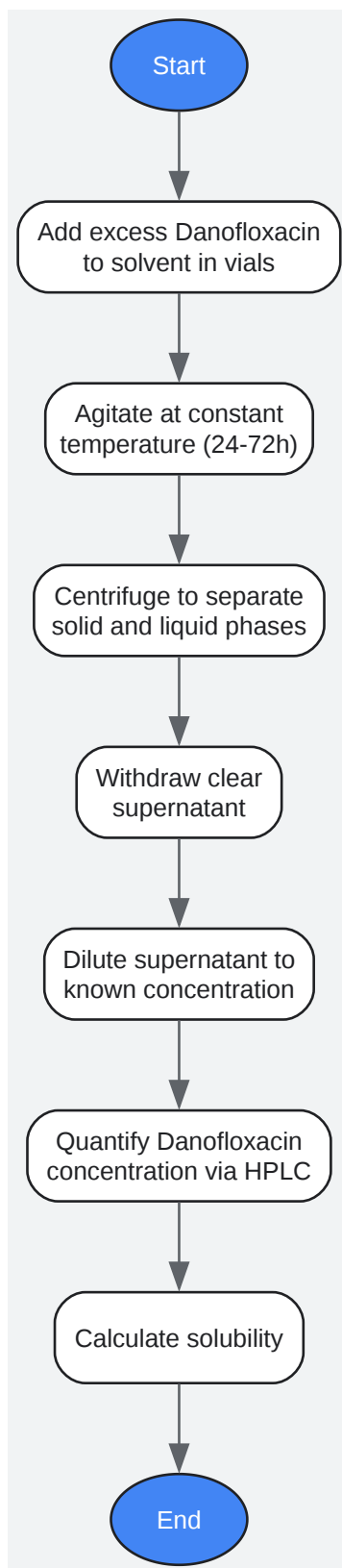
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.

Caption: Danofloxacin's mechanism of action targeting bacterial DNA replication.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of danofloxacin.



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Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has summarized the available information on the solubility profile of danofloxacin. The data indicates that danofloxacin's solubility is highly dependent on the solvent and the pH of the medium. While solubility in several organic solvents is limited, its mesylate salt shows good aqueous solubility. A comprehensive understanding of the pH-solubility profile is crucial for the development of stable and effective pharmaceutical formulations. The provided experimental protocols for the shake-flask method and HPLC analysis offer a robust framework for researchers to conduct further solubility studies. The visualizations of the mechanism of action and experimental workflow serve as clear and concise aids for understanding the core concepts related to danofloxacin. Further research to establish a complete, experimentally verified pH-solubility profile for danofloxacin would be a valuable contribution to the field.

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